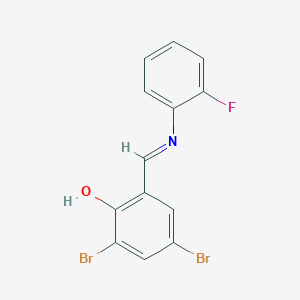
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with bromine, fluorine, and phenyl groups. It also contains an imino group attached to a methyl group, which is attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl rings could provide a planar structure, while the bromine, fluorine, and imino groups could add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromine, fluorine, and phenyl groups. For example, the compound might have a relatively high molecular weight due to the bromine atoms, and it might exhibit unique chemical reactivity due to the fluorine atoms .Applications De Recherche Scientifique
Prototropy and Radical Scavenging Activity
A study investigated Schiff bases, including compounds similar to 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol, for their prototropy and radical scavenging activities. Experimental and computational techniques were used to study solvent, substituent, and temperature dependence of prototropy, highlighting their potential as therapeutic agents and ingredients in the medicinal and food industries due to their antiradical activities. The findings suggest that these compounds could serve as active components in the pharmaceutical industry or as additives in the food industry (Ç. A. Kaştaş et al., 2017).
Chemosensors
Another research avenue for these compounds is their application as chemosensors. Derivatives based on 4-methyl-2,6-diformylphenol, a close relative to the compound of interest, have been shown to detect various metal ions, anions, and neutral molecules with high selectivity and sensitivity. This capability underlines the utility of these compounds in developing fluorescent chemosensors for a wide range of analytes, indicating their significant role in environmental monitoring, diagnostics, and chemical analysis (P. Roy, 2021).
Metal Complex Formation
The synthesis and characterization of polynuclear metal complexes using Schiff base ligands derived from compounds similar to 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol have been reported. These complexes have been studied for their structural characteristics, revealing insights into their potential applications in catalysis and materials science. The research demonstrates the versatility of these compounds in forming stable metal complexes with potential applications in catalytic processes and the development of new materials (M. Dolaz et al., 2004).
Anticancer Activity
Schiff bases, including derivatives of the compound , have been synthesized and characterized for their anticancer activity. Studies have shown that these compounds exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The mechanisms of action, including interaction with DNA and induction of apoptosis, underline the therapeutic potential of these compounds in cancer treatment (Noor Uddin et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,4-dibromo-6-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYAHYBFWEYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


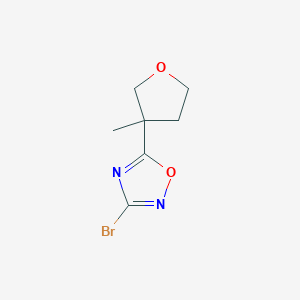
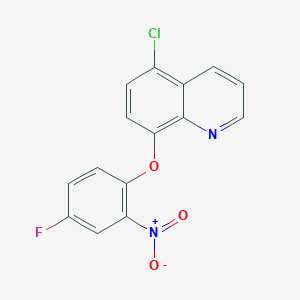
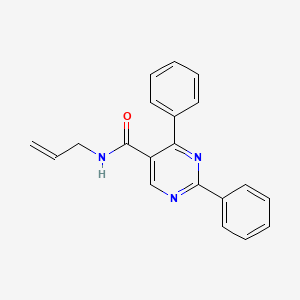

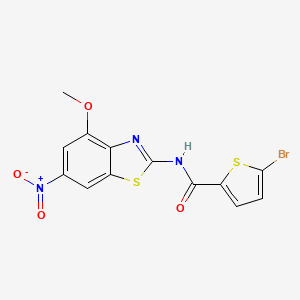
![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
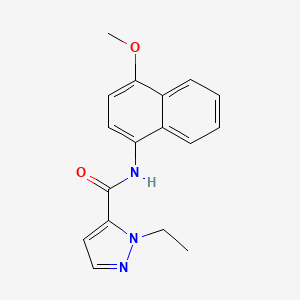
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

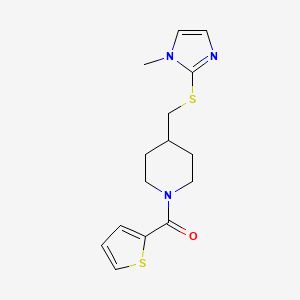
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)